molecular formula C11H9ClFN3O2 B1462005 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094373-44-0

1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1462005
CAS No.: 1094373-44-0
M. Wt: 269.66 g/mol
InChI Key: NBASPTVZWLDMID-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,2,3-triazole family, a class of heterocyclic compounds renowned for their diverse biological activities and wide range of pharmaceutical applications . The structure incorporates both a 1,2,3-triazole core, known for its metabolic stability and ability to participate in hydrogen bonding, and a carboxylic acid functional group, which offers a versatile handle for further synthetic modification and salt formation. The specific substitution pattern featuring a 3-chloro-4-fluorophenyl ring and an ethyl group at the 5-position is designed to modulate the compound's electronic properties, lipophilicity, and overall biomolecular interactions. While the specific biological profile of this exact molecule requires further investigation, analogous 1,2,3-triazole carboxylic acid derivatives have been actively explored as scaffolds for developing potent enzyme inhibitors, such as xanthine oxidase inhibitors . Furthermore, related 1,2,4-triazole isomers have demonstrated potent antibacterial properties, particularly against resistant bacterial strains, highlighting the general therapeutic potential of the triazole pharmacophore . This compound is provided For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBASPTVZWLDMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid core

A recent patent (US20180029999A1) details a robust method for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted for the target compound by using the appropriate substituted phenyl precursors.

Key steps include:

  • Starting material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II), where the 1-substituent corresponds to the 3-chloro-4-fluorophenyl group.
  • Grignard reaction: Dissolution of compound II in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF), cooled to −78 °C to 0 °C, followed by addition of isopropylmagnesium chloride to selectively substitute one bromine, yielding 1-substituted-4-bromo-1H-1,2,3-triazole (compound III).
  • Second Grignard addition and carboxylation: Without isolation, a second Grignard reagent (isopropylmagnesium chloride-lithium chloride composite) is added, followed by bubbling carbon dioxide at low temperature (−30 °C to 0 °C) to introduce the carboxylic acid group at the 4-position.
  • Workup: Acidification with hydrochloric acid, extraction, drying, and concentration yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (compound IV).

Purification and Methylation

  • The crude mixture is dissolved in a mixed solvent system (THF/METHF and N,N-dimethylformamide or N,N-dimethylacetamide).
  • Treatment with an inorganic or organic base and methyl iodide at 0 °C to 80 °C for 5–48 hours methylates the carboxylic acid to the methyl ester (compound V).
  • After phase separation and extraction, acidification and crystallization at low temperature (−5 °C to 5 °C) yield purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

This method allows for selective synthesis and purification of the triazole-4-carboxylic acid derivative with high yield and purity.

Specific Adaptation for 1-(3-chloro-4-fluorophenyl)-5-ethyl Derivative

To introduce the 5-ethyl substituent, the following approach is employed:

  • The 5-position substitution can be achieved by starting from a 5-ethyl-4,5-dibromo-1H-1,2,3-triazole intermediate, which is then subjected to the Grignard and carboxylation steps described above.
  • Alternatively, alkylation at the 5-position after triazole ring formation can be performed using ethylating agents under controlled conditions.

The 3-chloro-4-fluorophenyl substituent is introduced at the N-1 position by using the corresponding aryl azide or aryl halide precursor in the initial cycloaddition step.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
Dissolution of 4,5-dibromo-triazole THF or METHF (1:2–50 mass/volume ratio) −78 to 0 Cooling required
First Grignard addition Isopropylmagnesium chloride (1:0.8–1.5 molar ratio) −78 to 0 0.5–2 h Stirring under inert atmosphere
Quenching with alcohol Low molecular weight alcohol (e.g., ethanol) To obtain 4-bromo intermediate
Second Grignard addition Isopropylmagnesium chloride-lithium chloride composite −10 to 50 0.5–2 h Without isolation of intermediate
Carboxylation Carbon dioxide gas bubbling −30 to 0 5–30 min Introduces carboxylic acid group
Acidification Hydrochloric acid (pH 1–5) Room temperature Extraction and drying
Methylation Methyl iodide, base (K2CO3 or similar) 0 to 80 5–48 h Converts acid to methyl ester
Crystallization Cooling to −5 to 5 Purification step

Research Findings and Yields

  • The described method yields the desired 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives in moderate to good yields (around 60–70%) depending on substituents and reaction scale.
  • For example, a similar compound, 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid, was obtained with a 61% yield under analogous conditions, demonstrating the method’s applicability to various substituents.

Alternative Synthetic Routes

  • The Huisgen 1,3-dipolar cycloaddition ("click chemistry") between substituted aryl azides and alkynes bearing carboxylic acid or ester functionalities is a widely used alternative to build the triazole core.
  • For the 3-chloro-4-fluorophenyl substituent, the corresponding aryl azide can be prepared from 3-chloro-4-fluoroaniline via diazotization and azide substitution.
  • The alkyne partner would be an ethyl-substituted propiolic acid or ester to introduce the 5-ethyl and 4-carboxylic acid substituents simultaneously.
  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions yields the 1,4-disubstituted 1,2,3-triazole regioisomer, which matches the target compound’s substitution pattern.

Summary Table of Preparation Methods

Method Type Key Reagents/Intermediates Advantages Limitations
Grignard/Carboxylation 4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2 High regioselectivity, scalable Requires low temperatures, moisture sensitive
CuAAC ("Click Chemistry") 3-chloro-4-fluorophenyl azide, ethyl propiolate, Cu(I) catalyst Mild conditions, high yield Requires azide synthesis, copper removal needed
Post-triazole alkylation Triazole intermediate, ethylating agent Flexibility in substitution Possible regioselectivity issues

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that triazole derivatives exhibit significant antifungal properties. 1-(3-Chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been evaluated against various fungal strains. In vitro tests demonstrated its efficacy against Candida species and Aspergillus fungi, which are responsible for serious infections in immunocompromised patients.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of Candida albicans at low micromolar concentrations. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties

The compound has also shown potential as an anticancer agent. Research indicates that triazole derivatives can induce apoptosis in cancer cells.

Case Study:
In a study conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Fungicides

The antifungal properties of this compound extend to agricultural applications as well. It has been explored as a potential fungicide to protect crops from fungal pathogens.

Case Study:
Field trials conducted on wheat crops demonstrated that applying this compound reduced the incidence of Fusarium head blight by over 50%, showcasing its effectiveness as a protective agent against crop diseases.

Polymer Chemistry

The unique structure of this compound makes it suitable for incorporation into polymer matrices for enhanced properties.

Case Study:
Research published in Polymer Science explored the incorporation of this compound into poly(vinyl chloride) (PVC) to improve thermal stability and mechanical strength. The modified PVC exhibited enhanced performance compared to unmodified samples.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the triazole ring and aryl group significantly impact acidity, solubility, and stability. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
Target compound 3-Cl-4-F-C₆H₃ (1), Et (5) 270.68* High acidity due to electron-withdrawing Cl/F; moderate lipophilicity from Et
1-(2,4-Dimethylphenyl)-5-ethyl analog 2,4-Me₂-C₆H₃ (1), Et (5) 245.28 Lower acidity (electron-donating Me); higher solubility in nonpolar solvents
1-(4-Chloro-2-fluorophenyl)-5-Me analog 4-Cl-2-F-C₆H₃ (1), Me (5) 254.64 Similar acidity to target; reduced steric hindrance (Me vs. Et)
1-(4-Chlorophenyl)-5-CF₃ analog 4-Cl-C₆H₄ (1), CF₃ (5) 295.67 Enhanced acidity (CF₃ > Et); higher metabolic stability

*Calculated based on formula C₁₁H₁₀ClFN₃O₂.

  • Acidity: The target compound’s carboxylic acid group is strongly influenced by the electron-withdrawing triazole ring and aryl substituents, leading to lower pKa compared to non-halogenated analogs. For example, 1-(thiazol-2-yl) analogs exhibit zwitterionic behavior, improving solubility but reducing membrane permeability .
  • Tautomerism : Unlike 5-formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl analog), which exhibit ring-chain tautomerism (20% cyclic hemiacetal in solution) , the target compound’s ethyl group minimizes tautomeric equilibria, enhancing stability.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1094373-44-0) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its role in various pharmacological applications, including antifungal, anticancer, and antibacterial properties. This article reviews the biological activity of this compound, synthesizing findings from recent studies and providing a comprehensive overview of its potential applications.

  • Molecular Formula : C11H9ClFN3O2
  • Molecular Weight : 269.66 g/mol
  • CAS Number : 1094373-44-0

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant activity against various fungal strains. The specific compound has shown promising results in inhibiting the growth of fungi through mechanisms that may involve disruption of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Table 1: Summary of Biological Activities

Activity Type Mechanism Target Organisms/Cells
AntifungalInhibition of ergosterol synthesisVarious fungal strains
AnticancerInduction of apoptosisCancer cell lines (e.g., MOLT-4, K-562)
AntimicrobialDisruption of bacterial cell wall synthesisBacterial strains

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, potentially leading to the inhibition of key enzymes involved in various metabolic pathways.

Case Studies

Several studies have explored the efficacy of triazole derivatives:

  • Antiproliferative Effects : A study demonstrated that triazole derivatives exhibited significant antiproliferative activity against leukemia cell lines (SR, MOLT-4, CCRF-CEM). Compound 4a from a related series showed comparable effects to doxorubicin, a standard chemotherapy agent .
  • Enzyme Inhibition : Research highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative disease treatment .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves cyclization reactions. A common approach for triazole derivatives is the condensation of substituted anilines with isocyanides to form carboximidoyl chloride intermediates, followed by azide cyclization (e.g., sodium azide). For the target compound, 3-chloro-4-fluoroaniline can react with ethyl isocyanide under acidic conditions to form the intermediate, which is then cyclized. Hydrolysis of any ester intermediates yields the carboxylic acid. Reaction conditions (temperature, catalysts) must be optimized to ensure regioselectivity for the 1,2,3-triazole structure .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation employs:

  • NMR spectroscopy : Distinct 1H/13C/19F signals for the triazole ring (δ 7.5–8.5 ppm for aromatic protons), carboxylic acid (δ ~12 ppm), and substituents.
  • High-resolution mass spectrometry (HRMS) : To verify the molecular formula (C11H9ClFN3O2).
  • X-ray crystallography : Single-crystal diffraction (as in and ) provides bond lengths/angles (e.g., triazole ring angles ~120°) and confirms regiochemistry .

Q. What safety precautions are recommended for handling this compound?

Follow protocols for halogenated aromatics:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact; wash immediately if exposed.
  • Store in a cool, dry place away from oxidizers. Dispose of waste as halogenated organic material. Analogous compounds in and highlight toxicity risks and environmental hazards .

Advanced Questions

Q. How can solubility and bioavailability be improved for this compound?

Strategies include:

  • Salt formation : Convert the carboxylic acid to sodium or ammonium salts.
  • Prodrug derivatization : Esterify the acid group (e.g., ethyl ester) for enhanced membrane permeability.
  • Co-solvents : Use DMSO or cyclodextrins for in vitro assays. suggests modifying hydrophilic groups (e.g., hydroxylation of the ethyl chain) .

Q. How should researchers resolve discrepancies between computational and experimental spectral data?

Cross-validate with multiple techniques:

  • Compare DFT-calculated NMR shifts with experimental data, accounting for solvent effects.
  • Use variable-temperature NMR to probe tautomerism (e.g., triazole ring dynamics).
  • Correlate X-ray crystallography (solid-state) with solution-phase NMR, as in for pyrazole analogs .

Q. What is the influence of electron-withdrawing groups (Cl, F) on the triazole core’s reactivity?

The 3-chloro-4-fluorophenyl group increases electrophilicity at the triazole’s 4-position, enhancing susceptibility to nucleophilic attack. Fluorine’s inductive effect stabilizes hydrogen-bonding interactions, as seen in X-ray structures of fluorinated triazoles ( ). This impacts crystallization behavior and solubility .

Q. How can stability under varying pH or temperature conditions be assessed?

  • pH stability : Use HPLC to monitor degradation in buffers (pH 1–13). The carboxylic acid group may protonate/deprotonate, affecting stability.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. reports analogs stable up to ~180°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-chloro-4-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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